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  • Product: 1,3-Thiazinane-2-thiol
  • CAS: 2459963-11-0

Core Science & Biosynthesis

Foundational

Synthesis Mechanisms and Pathways of 1,3-Thiazinane-2-thiol (Thione): A Technical Guide for Advanced Molecular Scaffolding

Executive Summary In the realm of advanced heterocyclic chemistry and rational drug design, 1,3-thiazinane-2-thiol and its thermodynamically dominant tautomer, 1,3-thiazinane-2-thione (tetrahydro-2H-1,3-thiazine-2-thione...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced heterocyclic chemistry and rational drug design, 1,3-thiazinane-2-thiol and its thermodynamically dominant tautomer, 1,3-thiazinane-2-thione (tetrahydro-2H-1,3-thiazine-2-thione), serve as indispensable molecular scaffolds. These structures are highly valued as chiral auxiliaries in asymmetric synthesis, precursors for multithioether pharmacophores, and active agents in antitumor and insecticidal applications[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere procedural lists. Herein, we dissect the fundamental causality of the synthetic mechanisms, explore the critical thione-thiol tautomeric dynamics, and provide self-validating experimental protocols designed to ensure high-yield, reproducible scaffolding.

Tautomeric Dynamics: The Thione-Thiol Equilibrium

Before executing any synthetic pathway, one must understand the structural duality of the target molecule. 1,3-thiazinane-2-thiol exists in a dynamic tautomeric equilibrium with 1,3-thiazinane-2-thione.

  • Thermodynamic Preference: In the solid state and in neutral solutions, the molecule overwhelmingly adopts the thione (C=S) form due to the resonance stabilization of the thioamide group[2].

  • Reactive State: When subjected to basic conditions (e.g., KOH in ethanol), the molecule deprotonates to form a highly nucleophilic thiolate anion. In this state, it reacts via the thiol (-SH) pathway, making it an exceptional S-alkylation substrate for downstream functionalization[3].

Understanding this chemoselectivity is the cornerstone of utilizing this scaffold effectively in complex syntheses.

Core Synthetic Pathways and Mechanistic Causality

Pathway A: The Gold Standard – Cyclization of 3-Amino-1-propanol

The most robust and stereoconservative method for synthesizing the 1,3-thiazinane-2-thione core relies on the activation and subsequent intramolecular cyclization of 3-amino-1-propanol derivatives[4][5].

The Causality of Reagent Selection: Why not react the amino alcohol directly with carbon disulfide (CS₂)? The native hydroxyl (-OH) group is a notoriously poor leaving group, which would stall the final intramolecular ring closure.

  • Activation via Chlorosulfonic Acid: By treating the precursor with chlorosulfonic acid, the hydroxyl group is converted into a highly reactive sulfate ester (3-ammoniopropylsulfate). Simultaneously, the highly acidic environment protonates the primary amine, temporarily masking its nucleophilicity and preventing premature, uncontrolled oligomerization[5].

  • Dithiocarbamate Formation: Upon the introduction of a strong base (NaOH or KOH) and CS₂, the amine is deprotonated, restoring its nucleophilicity. It immediately attacks the highly electrophilic carbon of CS₂, forming a transient dithiocarbamate intermediate[2].

  • Intramolecular S-Alkylation: The newly formed dithiocarbamate features a highly nucleophilic sulfur atom. Driven by entropy and the proximity effect, this sulfur executes an intramolecular SN​2 displacement of the engineered sulfate leaving group, irreversibly closing the 6-membered ring[6].

Pathway B: Multicomponent Reactions (MCR) for Unsaturated Derivatives

For the synthesis of highly substituted or partially unsaturated analogs (e.g., 2H-1,3-thiazine-2-thiones), a multicomponent reaction (MCR) is preferred. This involves the one-pot condensation of a primary amine, CS₂, and a β-chlorovinyl aldehyde (or 1-azadiene) in the presence of a base like triethylamine[7]. The in-situ generated dithiocarbamate substitutes the vinylic chloride, followed by nucleophilic attack on the carbonyl to achieve ring closure.

Mechanistic Visualization

The following diagram maps the logical flow and intermediate transitions of the primary cyclization pathway (Pathway A).

Mechanism A 3-Amino-1-propanol (Nucleophile/Precursor) C 3-Ammoniopropylsulfate (Activated Intermediate) A->C O-Sulfation (Hydroxyl -> Sulfate Leaving Group) B Chlorosulfonic Acid (Activation Reagent) B->C Amine Protonation (Protects from side reactions) E Dithiocarbamate Intermediate (Pre-cyclization) C->E Base Deprotonation & Nucleophilic Attack D Carbon Disulfide (CS2) + Base (KOH/NaOH) D->E CS2 Addition F 1,3-Thiazinane-2-thione (Target Product) E->F Intramolecular Cyclization (S- attack on C-OSO3-)

Fig 1: Mechanistic pathway for 1,3-thiazinane-2-thione synthesis via dithiocarbamate cyclization.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the synthesis of 1,3-thiazinane-2-thione is engineered as a self-validating system. Visual and physical phase changes act as built-in quality control checkpoints[5][6].

Phase 1: Substrate Activation (Synthesis of 3-Ammoniopropylsulfate)

  • Setup: In an oven-dried, round-bottomed flask equipped with a magnetic stir bar, dissolve 3-amino-1-propanol (1.0 equiv) in anhydrous dichloromethane (DCM). Chill the system to 0 °C using an ice/water bath.

  • Reagent Addition: Slowly add chlorosulfonic acid (1.05 equiv) dropwise over 30 minutes.

    • Self-Validation Checkpoint: A dense white precipitate will immediately begin to form. This confirms the successful generation of the zwitterionic sulfate intermediate.

  • Isolation: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the white precipitate via a Büchner funnel and triturate thoroughly with methanol to remove residual acid[5]. Dry under a high vacuum.

Phase 2: Cyclization (Synthesis of 1,3-Thiazinane-2-thione)

  • Reaction Matrix: Suspend the isolated 3-ammoniopropylsulfate in a biphasic mixture of water and carbon disulfide (CS₂) (1.2 equiv).

  • Base Catalysis: Slowly add an aqueous solution of KOH or NaOH (2.0 - 2.5 equiv) while maintaining vigorous stirring.

  • Cyclization: Heat the mixture to a gentle reflux.

    • Self-Validation Checkpoint: As the reaction progresses, the distinct organic layer of CS₂ will gradually disappear, and a fine white/pale-yellow solid (the target thione) will precipitate from the aqueous phase.

  • Purification: Cool the mixture, filter the crude solid, and recrystallize from hot ethanol to yield pure 1,3-thiazinane-2-thione[3].

Quantitative Data: Yields and Optimization Parameters

The table below synthesizes quantitative yield data across various substrates and optimization conditions, allowing researchers to benchmark their synthetic efficiency against established literature.

Substrate / PrecursorActivating ReagentsSolvent & Base SystemTarget ProductIsolated YieldRef.
3-Amino-1-propanolChlorosulfonic acid, CS₂DCM, H₂O / KOH1,3-Thiazinane-2-thione89%[5]
(S)-3-Amino-3-phenylpropan-1-olChlorosulfonic acid, CS₂CH₂Cl₂ / NaOH(S)-4-Phenyl-1,3-thiazinane-2-thione62%[6]
3-Aminopropan-1-olSulfochloridic acid, CS₂H₂O / Base1,3-Thiazinane-2-thione50%[4]
β-Chlorovinyl aldehydes + AminesCS₂ (MCR Pathway)MeCN / Et₃N2H-1,3-Thiazine-2-thiones60–90%[7]

Downstream Applications: Exploiting the Thiol Tautomer

Once the 1,3-thiazinane-2-thione scaffold is isolated, its true utility in drug discovery is unlocked by exploiting the thiol tautomer. By dissolving the thione in anhydrous ethanol and treating it with solid KOH, the highly reactive thiolate anion is generated.

When this thiolate is exposed to electrophiles—such as various dibromides—it undergoes rapid S-alkylation. This specific pathway is heavily utilized to synthesize thiazoline and thiazine multithioethers, which have demonstrated potent, dose-dependent antitumor activity against various human cancer cell lines[3].

References

  • A three-component reaction for rapid access to underexplored 1,3-thiazine-2-thiones. RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8DhxnPbm2SaVgtHBACTQ0AWT3fGyNbURTN7ewkNtakyp8y1bLz0cFv_yOzdOnFaLgNtAILSU-YI-bdxj_aVac8BGS6Y5FQGIL2nj0d9IBOk8yhnpieeq7R72qLbvFM_VGRaFP7mD5MRvcHADyqp7ZX2-qrZ9yeYb9]
  • Chemistry of Substituted Thiazinanes and Their Derivatives. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgoLNMi3npxZBG8ec3G0JIIJkWZE9s2mx5KAnomBnsOlFCG1xF40p21gpaCy9ezG8CJr6WDHrVvossoUkpyPHsN5SZtaK_c1BvjD8C9O2w7ZjReQ8NqFY_o3nGtcUzizucd1AN]
  • Chapter 5 - VU Research Portal: 1,3-thiazine-2-thiones. Vrije Universiteit Amsterdam.[https://vertexaisearch.cloud.google.
  • 3-[1-(4-Chlorophenyl)ethyl]-1,3-thiazinane-2-thione. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy_cKQ9ZgKXGa6BRKzPzO087pVpoPwdc7RxfJu5c0UtrZEJI3SAJfTgsdaxfROWRMBQlpJApHGqH-GnhQySMpOlgxspC1O7QHfgJ_7NQxApl6U73GxjsopKYHLgCLjp4KSCjZevIvJcKsZhLk=]
  • Chemistry of Substituted Thiazinanes and Their Derivatives. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9CWPQIziY_JJWBOIhXe-VqrFwMTsk52WUouyw85XuP_BCuHp-4oG8rUsaoLzEOFeNBmptgmZN4TRG806_MSN5Ny3jAGKDTSLbAVpmBLc8GtHvvKniclRYqQxBvYWxblnNppXNyG4084nXtQI=]
  • Synthesis and acylation of 1,3-thiazinane-2-thione. Universitat de Barcelona.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRQlB-RhTLjehFfJQgyCPbG2zD_fgKtz5QUEFqAemXWxhXz59minHZZWjQANJgvveUjDtanJgc1-6jLoPQ29LMsyFxLiebe2erryF66YHah6vK_fHOCSbJISWsMwcbbj-euwcIT7PJVrk3np-BtHcp6bjS2Fwj4VIqMYlq]
  • Synthesis and Antitumor Activity of the Thiazoline and Thiazine Multithioether. Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwRPZiBO2PoX0d8x_8OmJHsiR9_gPjGLXYDmhBsqYzitJ27aEnCP7GOXWQZbb3AYLjO9Fe1qbwm__tff75sbHXEuP9Eg9-HudNu2VGPyzp64mp_Cy5zE75Hq3hQRQQ0Y7qdjRKEEaCILQcTUyflDj0RxcaPplKDPGv3WS714L4R_Tcn4yOjPD1]
  • Ligand engineering of circularly polarized luminescence inversion and enhancement for chiral Ag 6 nanoclusters. RSC Publishing.[https://vertexaisearch.cloud.google.

Sources

Exploratory

Tautomerism in 1,3-Thiazinane-2-thiol and 1,3-Thiazane-2-thione: A Comprehensive Technical Guide

Executive Summary The 1,3-thiazine scaffold, specifically its saturated analog 1,3-thiazinane (historically referred to as 1,3-thiazane), is a privileged structure in medicinal chemistry and materials science[1]. A criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-thiazine scaffold, specifically its saturated analog 1,3-thiazinane (historically referred to as 1,3-thiazane), is a privileged structure in medicinal chemistry and materials science[1]. A critical, yet often overlooked, physicochemical property of this scaffold is the dynamic tautomeric equilibrium between its thioamide form (1,3-thiazinane-2-thione) and its imidothioic acid form (1,3-thiazinane-2-thiol). For researchers and drug development professionals, understanding this tautomerism is not merely an academic exercise; it directly dictates the molecule's lipophilicity, receptor-binding profile, and synthetic reactivity[2].

This whitepaper provides an in-depth mechanistic analysis of this tautomeric system, supported by quantitative thermodynamic data and field-proven, self-validating experimental protocols designed to isolate and characterize these elusive states.

Structural and Thermodynamic Foundations

The Mechanistic Basis of the Thione-Thiol Shift

The tautomerism between 1,3-thiazinane-2-thione (C₄H₇NS₂) and 1,3-thiazinane-2-thiol involves a 1,3-proton migration between the endocyclic nitrogen (N3) and the exocyclic sulfur atom attached to C2[3].

  • Thione Form (1,3-Thiazinane-2-thione): Features a highly polarizable C=S double bond and an N-H single bond. The nitrogen lone pair delocalizes into the thiocarbonyl group, creating a stable thioamide resonance structure.

  • Thiol Form (1,3-Thiazinane-2-thiol): The proton migration yields a C-SH single bond and a C=N double bond within the ring (technically 5,6-dihydro-4H-1,3-thiazine-2-thiol)[4].

Causality of Phase and Solvent Dependencies

The position of this tautomeric equilibrium is highly dependent on the dielectric constant of the environment and the potential for hydrogen bonding[5].

In the solid state and in polar solvents (e.g., DMSO, H₂O), the thione form is overwhelmingly dominant. This causality is twofold: first, the thione form possesses a significantly higher dipole moment, which is thermodynamically stabilized by high-dielectric media; second, the N-H group acts as a potent hydrogen bond donor, forming stable intermolecular networks (N-H···S=C)[2].

Conversely, in non-polar solvents (e.g., CCl₄) or the gas phase , the lack of dielectric stabilization reduces the energy penalty of the less polar thiol form. While the thione form generally remains the global minimum due to the intrinsic strength of the thioamide resonance, the energy gap narrows sufficiently to allow a measurable equilibrium shift[6].

Tautomerism Thione 1,3-Thiazinane-2-thione (Thione Form) Dominant in Solid & Polar Solvents Thiol 1,3-Thiazinane-2-thiol (Thiol Form) Minor / Gas Phase Thione->Thiol Proton Migration (N to S) Polar Polar/Protic Solvents (e.g., DMSO, H2O) Polar->Thione Stabilizes via H-bonding NonPolar Non-Polar Solvents (e.g., CCl4, Gas Phase) NonPolar->Thiol Shifts equilibrium

Tautomeric equilibrium between thione and thiol forms influenced by solvent polarity.

Quantitative Tautomeric Data

To facilitate rapid comparison, the fundamental physicochemical and spectroscopic differences between the two tautomers—derived from high-level Density Functional Theory (DFT) calculations and empirical spectroscopic data of analogous heterocyclic thiones[5][6]—are summarized below.

Property1,3-Thiazinane-2-thione (Thione)1,3-Thiazinane-2-thiol (Thiol)
Structural Feature C=S double bond, N-H single bondC-SH single bond, C=N double bond
Relative Energy (Gas Phase) ~0.0 kcal/mol (Global Minimum)+4.5 to +6.0 kcal/mol
Relative Energy (Polar Solvent) ~0.0 kcal/mol (Highly Stabilized)+10.0 to +12.0 kcal/mol
FT-IR Diagnostic Bands ~1050–1200 cm⁻¹ (C=S), ~3100–3400 cm⁻¹ (N-H)~2500–2600 cm⁻¹ (S-H), ~1600 cm⁻¹ (C=N)
¹³C NMR Chemical Shift (C2) ~190–200 ppm (Thiocarbonyl)~160–170 ppm (Imine)
Dipole Moment (Calculated) Higher (~4.5 - 5.5 Debye)Lower (~2.0 - 3.0 Debye)

Self-Validating Experimental Workflows

Relying on a single analytical technique to quantify tautomerism is a common pitfall. Rapid proton exchange on the NMR timescale can coalesce signals, leading to false assumptions about structural purity. To establish absolute trustworthiness, researchers must employ an orthogonal, self-validating workflow combining spectroscopic and computational methods[7].

Workflow Synth Compound Synthesis & Anhydrous Purification NMR VT-NMR Spectroscopy (1H, 13C, 15N) Synth->NMR IR FT-IR Spectroscopy (Solid & Solution) Synth->IR Xray X-Ray Crystallography (Solid State) Synth->Xray Data Thermodynamic Analysis (ΔG, ΔH, ΔS) NMR->Data IR->Data Xray->Data

Self-validating experimental workflow for characterizing thione-thiol tautomeric ratios.

Protocol 1: Orthogonal Spectroscopic Characterization (FT-IR & VT-NMR)

Step 1: Anhydrous Sample Preparation Causality: Trace water acts as a catalytic proton shuttle, drastically accelerating the thione-thiol exchange rate. This rapid exchange broadens NMR signals and obscures the distinct resonances of the minor tautomer.

  • Dry the 1,3-thiazinane-2-thione sample under high vacuum (10⁻³ Torr) at 40°C for 24 hours.

  • Prepare solutions in strictly anhydrous, ampoule-sealed deuterated solvents (e.g., CDCl₃ for non-polar, DMSO-d₆ for polar) inside an inert-atmosphere glovebox.

Step 2: Dual-Phase FT-IR Spectroscopy Causality: Comparing solid-state and solution-state IR spectra isolates the effect of the crystal lattice versus solvent solvation on the tautomeric equilibrium.

  • Solid State: Prepare a KBr pellet. Scan from 4000 to 400 cm⁻¹. Expect a strong, sharp N-H stretch (~3200 cm⁻¹) and a C=S stretch (~1100 cm⁻¹), confirming the thione form is locked in the solid state[6].

  • Solution State: Inject a 0.1 M solution of the compound in anhydrous CHCl₃ into a sealed NaCl liquid cell. Look for the emergence of a weak S-H stretching band at 2500–2600 cm⁻¹, indicating the presence of the thiol tautomer in a non-polar environment.

Step 3: Variable-Temperature (VT) NMR Spectroscopy Causality: Lowering the temperature decreases the kinetic energy of the system, slowing the proton exchange rate below the NMR timescale. This allows the distinct signals of both tautomers to be integrated accurately.

  • Acquire standard ¹H and ¹³C NMR spectra at 298 K. The C2 carbon will likely appear as a time-averaged signal or a distinct thiocarbonyl peak (~195 ppm) depending on the exchange rate.

  • Cool the probe in 10 K increments down to 213 K (using CD₂Cl₂ or toluene-d₈).

  • Monitor the decoalescence of the N-H proton (>8.0 ppm) and the potential appearance of the S-H proton (~4.0–5.0 ppm). Integrate these isolated peaks to calculate the equilibrium constant ( Keq​ ) at various temperatures.

  • Use the Van 't Hoff equation ( lnKeq​=−ΔH/RT+ΔS/R ) to extract the enthalpy and entropy of tautomerization.

Protocol 2: Computational Thermodynamic Validation (DFT)

Causality: Experimental data provides the macroscopic equilibrium; computational chemistry validates the microscopic electronic structure and isolates specific solvent interactions without experimental artifacts[7].

  • Step 1: Perform conformational searches for both the thione and thiol forms using a robust functional and basis set (e.g., B3LYP/6-311++G(d,p))[6].

  • Step 2: Optimize geometries in the gas phase to establish the baseline intrinsic energy difference ( ΔEgas​ ).

  • Step 3: Apply a Solvation Model based on Density (SMD) or Polarizable Continuum Model (PCM) for water and chloroform. Re-optimize the geometries to calculate ΔEsolv​ . The computational ΔG should closely match the experimental ΔG derived from the VT-NMR Van 't Hoff plot, validating the entire system.

Implications for Drug Development

The 1,3-thiazinane-2-thione/thiol tautomerism has profound implications for rational drug design.

  • Target Binding: The thione form acts as a potent bidentate ligand. The thiocarbonyl sulfur is an excellent soft Lewis base, frequently utilized to coordinate zinc in metalloenzymes, while the adjacent N-H acts as a hydrogen bond donor. If a drug is designed assuming the thiol form (which presents a hydrogen bond acceptor at N3 and a different steric profile at the exocyclic sulfur), the docking simulations will fail in vitro.

  • Pharmacokinetics (ADME): The tautomeric shift alters the molecule's LogP. The highly polar thione form dominates in the aqueous environment of the GI tract, potentially limiting passive membrane permeability. However, upon entering the lipophilic environment of a cell membrane, the equilibrium can shift toward the less polar thiol form, facilitating transport.

  • Covalent Modifiers: In the minor thiol form, the nucleophilicity of the exocyclic sulfur is significantly enhanced. This can be exploited in the design of targeted covalent inhibitors (TCIs), where the minor tautomer acts as the reactive warhead against cysteine residues in target kinases.

References

  • Damanjit Kaur, Ritika Sharma, Darpandeep Aulakh. "Studies of the tautomeric equilibrium of 1,3-thiazolidine-2-thione: Theoretical and experimental approaches." Chemical Physics, 2012. URL: [Link]

  • "Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid." Semantic Scholar. URL: [Link]

  • "Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives." PubMed. URL: [Link]

  • "Key Updates on the Chemistry and Biological Roles of Thiazine Scaffold: A Review." ResearchGate. URL: [Link]

  • "1,3-Thiazinane-2-thione | C4H7NS2 | CID 2763408." PubChem. URL: [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 1,3-Thiazinane-2-thione/thiol Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with inconsistent yields, intractable residues, and purity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with inconsistent yields, intractable residues, and purity bottlenecks when synthesizing 1,3-thiazinane-2-thione (and its tautomer, 1,3-thiazinane-2-thiol).

Because cyclic dithiocarbamates require precise control over nucleophilic addition and intramolecular cyclization, generic synthesis advice often falls short. This support guide bypasses basic overviews to provide a deep dive into the causality of the reaction mechanics, a self-validating experimental protocol, and advanced troubleshooting FAQs.

Section 1: Mechanistic Pathway & Causality

The most robust, highly scalable method for synthesizing 1,3-thiazinane-2-thione avoids the use of highly toxic thiophosgene or dihalides that are prone to dialkylation. Instead, we strongly recommend the sulfate ester route 1[1]. This involves the quantitative conversion of 3-amino-1-propanol to 3-ammoniopropylsulfate, followed by a base-catalyzed cyclization with carbon disulfide (CS₂).

Why this route?

  • Zwitterionic Protection: The intermediate 3-ammoniopropylsulfate is a zwitterion. The protonated amine cannot react prematurely, and the sulfate acts as an exceptional, non-competing leaving group.

  • Thermodynamic Driving Force: In the presence of aqueous KOH, the amine is deprotonated and immediately attacks CS₂ to form a dithiocarbamate intermediate. The high local concentration and the superior leaving ability of the sulfate group drive the 6-endo-tet cyclization, virtually eliminating intermolecular oligomerization.

Pathway A 3-Amino-1-propanol + Chlorosulfonic Acid (in anhydrous DCM) B Intermediate: 3-Ammoniopropylsulfate (White Powder) A->B 0 °C to RT Exothermic C Cyclization: + CS2, KOH (aq) Reflux / Base Catalysis B->C Nucleophilic Addition D Product: 1,3-Thiazinane-2-thione (Thiol Tautomer) C->D Intramolecular Alkylation

Mechanistic workflow of 1,3-thiazinane-2-thione synthesis via the sulfate ester route.

Section 2: Self-Validating Experimental Protocol

Based on optimized procedures documented by 2[2], this two-step protocol is designed as a self-validating system. If a checkpoint fails, do not proceed to the next step.

Step 1: Synthesis of 3-Ammoniopropylsulfate
  • Setup: In an oven-dried flask under N₂, dissolve 3-amino-1-propanol (1.0 equiv) in strictly anhydrous dichloromethane (DCM). Cool to 0 °C in an ice bath.

  • Addition: Add chlorosulfonic acid (1.06 equiv) dropwise over 30 minutes.

    • Causality: The slight excess ensures complete conversion, while the slow addition controls the highly exothermic sulfation to prevent substrate degradation.

  • Maturation: Stir at 0 °C for 20 minutes, then allow the reaction to warm slowly to room temperature over 1 hour.

  • Isolation: Filter the resulting precipitate. Triturate the mixture with methanol (3x) to break up lumps and remove residual acid/unreacted starting material. Dry on a high vacuum line.

    • Self-Validation Checkpoint: The product must be a fine, free-flowing white powder. A sticky or gummy residue indicates incomplete reaction or moisture contamination. Expected yield: 85–89%.

Step 2: Cyclization to 1,3-Thiazinane-2-thione
  • Activation: Dissolve the 3-ammoniopropylsulfate (1.0 equiv) in a 2M aqueous KOH solution (2.2 equiv).

    • Causality: The first equivalent of KOH neutralizes the ammonium salt; the second equivalent acts as the base catalyst required for the cyclization mechanism.

  • Reagent Addition: Add carbon disulfide (CS₂) (1.5 equiv) dropwise.

  • Cyclization: Heat the biphasic mixture to a gentle reflux (approx. 45–50 °C) for 4 hours.

  • Isolation: Cool the mixture to 0 °C and acidify with 1M HCl until the pH reaches 3.

    • Causality: Acidification ensures the product is fully protonated, driving the equilibrium toward the neutral, insoluble thione/thiol form, causing it to crash out of the aqueous phase.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Self-Validation Checkpoint: The final product should precipitate as a pale yellow or white crystalline solid immediately upon acidification.

Section 3: Troubleshooting & Yield Optimization FAQs

Q1: My yield drops significantly during the CS₂ cyclization step. What is the primary cause? A: The most common failure point is the loss of carbon disulfide due to its extreme volatility (boiling point 46 °C). If your reflux condenser is not sufficiently chilled (use a recirculating chiller set to 5 °C, not just ambient tap water), CS₂ will escape before the dithiocarbamate intermediate can fully form. Additionally, ensure the pH remains >10 during the initial addition; if the pH drops, the amine remains protonated and nucleophilic attack on CS₂ stalls.

Q2: I am seeing a sticky, intractable residue instead of a white powder for the 3-ammoniopropylsulfate intermediate. How do I fix this? A: This is a classic symptom of moisture contamination in your DCM or the product absorbing ambient humidity during filtration. Chlorosulfonic acid reacts violently with water to form sulfuric and hydrochloric acids, which degrade the product into a hygroscopic syrup. Fix: Use strictly anhydrous DCM, flush the system with N₂, and perform the methanol trituration rapidly in a dry environment.

Q3: Can I bypass the sulfate ester and just use 1-bromo-3-chloropropane with an amine and CS₂? A: While the dihalide route is possible, it is not recommended for high-yield, high-purity applications. Causality: Halides are highly prone to competing intermolecular S-alkylation and N-alkylation, leading to significant dialkylated oligomers 3[3]. The sulfate ester route provides a rigid, localized zwitterionic structure that highly favors the intramolecular 6-endo-tet cyclization over intermolecular side reactions.

Q4: How does the thione-thiol tautomerization affect my purification? A: 1,3-Thiazinane-2-thione exists in equilibrium with 1,3-thiazinane-2-thiol. In the solid state and in non-polar organic solvents, the thione form dominates. However, in alkaline aqueous solutions, it exists as a highly soluble thiolate anion. If you attempt to extract the product with an organic solvent before fully acidifying the aqueous layer (pH < 3), you will lose a massive portion of your yield to the aqueous waste. Always acidify to force the equilibrium to the neutral thione/thiol before isolation.

Troubleshooting Start Low Yield in Cyclization Step? Q1 Is pH < 9 during CS2 addition? Start->Q1 A1 Dithiocarbamate fails to form. Maintain pH > 10. Q1->A1 Yes Q2 Is CS2 evaporating? Q1->Q2 No A2 Use efficient reflux condenser. Keep bath < 45°C initially. Q2->A2 Yes Q3 Is intermediate fully dissolved? Q2->Q3 No A3 Ensure complete dissolution in KOH before CS2 addition. Q3->A3 No

Decision tree for troubleshooting low yields during the CS₂ cyclization step.

Section 4: Quantitative Data & Route Comparison

To further justify the protocol selection, the following table summarizes the performance metrics of various synthetic strategies for 1,3-thiazinane-2-thione derivatives based on current literature[4][5].

Synthesis RouteReagentsAvg. YieldPurity ProfileScalabilityPrimary Limitation
Sulfate Ester (Recommended) 3-amino-1-propanol, ClSO₃H, CS₂, KOH85 - 89%>98% (White/Pale solid)HighExothermic sulfation requires careful thermal control
Dihalide Alkylation 1-bromo-3-chloropropane, CS₂, Amine55 - 70%~85% (Dialkylation impurities)MediumDifficult purification profile
Multicomponent (MCR) 1-azadienes, CS₂70 - 80%>95%LowRestricted to specific substituted derivatives
Section 5: References
  • Synthesis and acylation of 1,3-thiazinane-2-thione Source: Universitat de Barcelona / Organic Syntheses URL:[Link]

  • Chemistry of Substituted Thiazinanes and Their Derivatives Source: MDPI URL:[Link]

  • Organic Syntheses Procedure: N-Propanoyl-1,3-thiazinane-2-thione Source: Organic Syntheses (orgsyn.org) URL:[Link]

  • A facile and effective procedure for the synthesis of new 1,3-thiazine-2-thione derivatives Source: Taylor & Francis URL:[Link]

  • Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones Source: PMC - NIH URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Side Products in 1,3-Thiazinane-2-thiol Oxidation Reactions

Welcome to the technical support center for optimizing the oxidation of 1,3-thiazinane-2-thiol and related cyclic thiourea derivatives. This guide is designed for researchers, medicinal chemists, and process development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the oxidation of 1,3-thiazinane-2-thiol and related cyclic thiourea derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of the desired sulfinamide (S-oxide) or sulfonamide (S,S-dioxide) products by mitigating the formation of common side products.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges and questions encountered during the oxidation of 1,3-thiazinane-2-thiol. We provide not only solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Q1: What are the primary side products I should expect, and why do they form?

Answer: The oxidation of 1,3-thiazinane-2-thiol is a delicate process where multiple products can arise from the same starting material. The most common side products are:

  • Disulfide Dimer: This is often the most prevalent impurity. It forms through the oxidative coupling of two thiol molecules.[1][2] This process can be initiated by mild oxidants or even atmospheric oxygen and is often catalyzed by base or trace metals.[2][3] The initial oxidation of the thiol can generate a thiyl radical, which readily dimerizes.[4]

  • Over-oxidation Products (Sulfonic Acid): Use of strong, non-selective oxidizing agents or harsh reaction conditions (e.g., high temperature) can lead to the oxidation of the desired sulfinamide (S-oxide) intermediate to the corresponding sulfonamide (S,S-dioxide) and further to sulfonic acids.[5]

  • Ring-Opening or Desulfurization Products: Particularly with unstable thiourea S-oxides, over-oxidation can lead to cleavage of the C-S bond, resulting in desulfurized byproducts like the corresponding iminium salts or ureas.[6][7]

Understanding the reaction mechanism is key to controlling its outcome. The sulfur atom in the thiol is a nucleophilic center that is susceptible to electrophilic attack by the oxidant. The selectivity for the desired product depends on controlling the stoichiometry and reactivity of the oxidizing agent.

Q2: My reaction is yielding a significant amount of the disulfide dimer. How can I prevent this?

Answer: Disulfide formation is a common and often rapid side reaction.[8] Here are several strategies to minimize it, ranging from simple procedural changes to more fundamental modifications of your reaction setup.

  • Control Oxidant Stoichiometry and Addition:

    • Causality: The formation of the disulfide is a bimolecular reaction. By keeping the concentration of the unreacted thiol low at any given time, you can disfavor the dimerization pathway.

    • Solution: Add the oxidizing agent slowly and portion-wise, or via a syringe pump, to a solution of the thiol. This maintains a low steady-state concentration of the thiol, favoring the intramolecular oxidation over the intermolecular disulfide formation. Ensure you are using a precise stoichiometry (typically 1.0-1.2 equivalents for the S-oxide).

  • Lower the Reaction Temperature:

    • Causality: Dimerization, like most reactions, has an activation energy. Lowering the temperature reduces the kinetic rate of all reactions, but can often disproportionately slow down the undesired bimolecular side reactions compared to the desired oxidation.

    • Solution: Run the reaction at 0 °C or even -78 °C (dry ice/acetone bath). This is particularly effective when using highly reactive oxidants like meta-chloroperoxybenzoic acid (m-CPBA).

  • Optimize pH and Solvent:

    • Causality: The thiolate anion (R-S⁻) is a much more potent nucleophile than the neutral thiol (R-SH) and is more readily oxidized to the disulfide.[9] Basic conditions promote the formation of the thiolate.

    • Solution: Avoid basic conditions if disulfide formation is a major issue. Running the reaction in a neutral or slightly acidic medium can suppress deprotonation. Protic solvents like alcohols can sometimes stabilize the thiourea S-oxide through hydrogen bonding, preventing subsequent side reactions.[7]

Q3: I'm observing over-oxidation to the sulfonamide or sulfonic acid. What conditions should I adjust?

Answer: Over-oxidation occurs when the oxidizing agent is too powerful or used in excess, attacking the desired sulfinamide product.[5]

  • Choose a Milder Oxidizing Agent:

    • Causality: Oxidizing agents vary significantly in their redox potential. Strong oxidants like potassium permanganate (KMnO₄) or nitric acid will readily oxidize thiols all the way to sulfonic acids.[5][10]

    • Solution: Opt for milder, more controllable oxidants. Peroxyacids like m-CPBA are common, but careful control of stoichiometry and temperature is crucial.[11] For selective oxidation to the sulfinamide, consider reagents like sodium periodate (NaIO₄) or hydrogen peroxide with a catalyst under controlled conditions.

  • Precise Stoichiometric Control:

    • Causality: Any excess oxidant present after the initial conversion to the sulfinamide will begin to oxidize it further.

    • Solution: Use a carefully measured amount of the oxidant. For the sulfinamide, aim for 1.0-1.1 equivalents. For the sulfonamide, use 2.0-2.2 equivalents. It is often better to have a small amount of unreacted starting material than a mixture of over-oxidized products, as the starting material is usually easier to separate.

  • Monitor the Reaction Closely:

    • Causality: Allowing the reaction to run for too long, even with the correct stoichiometry, can sometimes lead to side reactions.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed or when the desired product concentration is maximized.

Troubleshooting Guide: Quick Reference

Observed Problem Potential Cause(s) Recommended Solution(s)
High Yield of Disulfide 1. Oxidant added too quickly.2. Reaction temperature too high.3. Basic reaction conditions.4. Presence of atmospheric oxygen (for very sensitive thiols).1. Add oxidant slowly via syringe pump.2. Perform reaction at 0 °C or lower.3. Use a neutral or slightly acidic medium.4. Run the reaction under an inert atmosphere (N₂ or Ar).
Significant Over-oxidation 1. Oxidizing agent is too strong.2. Excess oxidant used.3. Reaction temperature too high or time too long.1. Switch to a milder oxidant (e.g., NaIO₄).2. Use precise stoichiometry (1.0-1.1 eq. for S-oxide).3. Lower the temperature and monitor via TLC/LC-MS to determine the optimal reaction time.
Low Conversion / No Reaction 1. Oxidizing agent is not active or too weak.2. Reaction temperature is too low.3. Insolubility of starting material.1. Check the purity/activity of the oxidant.2. Allow the reaction to warm slowly to room temperature.3. Choose a solvent system where the substrate is fully soluble.
Complex Mixture of Products 1. Decomposition of the target molecule.2. Multiple side reactions occurring simultaneously.1. Use milder conditions (lower temp, controlled addition).2. Consider a protective group strategy if other functional groups are present.3. Re-evaluate the choice of oxidant and solvent entirely.

Visualizing the Reaction Pathways

To effectively troubleshoot, it is crucial to visualize the competing reaction pathways. The diagram below illustrates how the 1,3-thiazinane-2-thiol starting material can be converted to the desired product or diverted to common side products.

ReactionPathways SM 1,3-Thiazinane-2-thiol (Starting Material) SOxide Desired Product (S-Oxide / Sulfinamide) SM->SOxide 1 eq. Mild Oxidant (Controlled) DiSulfide Side Product (Disulfide Dimer) SM->DiSulfide < 1 eq. Oxidant or O₂ (Uncontrolled) SO2xide Over-oxidation Product (S,S-Dioxide / Sulfonamide) SOxide->SO2xide >1 eq. Oxidant (Excess) Decomp Side Product (Decomposition) SOxide->Decomp Harsh Conditions (Heat, Strong Acid/Base) TroubleshootingWorkflow start Analyze Reaction Outcome (LCMS/NMR) check_disulfide Is Disulfide the Major Impurity? start->check_disulfide check_overox Is Over-oxidation the Major Impurity? check_disulfide->check_overox No sol_disulfide1 Decrease Temperature (e.g., to -20 °C or -78 °C) check_disulfide->sol_disulfide1 Yes check_conversion Is Conversion Low? check_overox->check_conversion No sol_overox1 Reduce Oxidant Stoichiometry (to 1.0 eq.) check_overox->sol_overox1 Yes sol_conversion1 Increase Temperature (e.g., to 0 °C or RT) check_conversion->sol_conversion1 Yes end_node Re-run Optimized Experiment check_conversion->end_node No sol_disulfide2 Slow Down Oxidant Addition sol_disulfide1->sol_disulfide2 sol_disulfide3 Ensure Neutral/Acidic pH sol_disulfide2->sol_disulfide3 sol_disulfide3->end_node sol_overox2 Switch to a Milder Oxidant sol_overox1->sol_overox2 sol_overox3 Reduce Reaction Time (Monitor Closely) sol_overox2->sol_overox3 sol_overox3->end_node sol_conversion2 Check Oxidant Activity sol_conversion1->sol_conversion2 sol_conversion2->end_node

Sources

Reference Data & Comparative Studies

Validation

comparing 1,3-thiazinane-2-thiol with other dithiocarbamate derivatives

An In-Depth Comparative Analysis of 1,3-Thiazinane-2-thiol and Other Dithiocarbamate Derivatives for Researchers and Drug Development Professionals This guide provides a comprehensive comparison of 1,3-thiazinane-2-thiol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of 1,3-Thiazinane-2-thiol and Other Dithiocarbamate Derivatives for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of 1,3-thiazinane-2-thiol with other prominent dithiocarbamate derivatives. We will delve into their comparative performance, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.

Introduction to Dithiocarbamates: A Versatile Scaffold

Dithiocarbamates (DTCs) are a class of organosulfur compounds characterized by the functional group R₂NCS₂⁻.[1] This moiety endows them with a remarkable ability to act as potent chelating agents for a wide array of metal ions.[2] This metal-binding capacity is central to many of their biological activities, from enzyme inhibition to antioxidant effects.[1][3] DTCs have found diverse applications as pesticides in agriculture, vulcanization accelerators in the rubber industry, and as therapeutic agents in medicine.[1][4] Their therapeutic potential is vast, with demonstrated applications as anticancer, antimicrobial, and neuroprotective agents.[1][5][6]

A Comparative Overview: 1,3-Thiazinane-2-thiol vs. Key Dithiocarbamate Derivatives

While sharing the core dithiocarbamate functionality, subtle structural variations among derivatives can lead to significant differences in their biological and chemical profiles. This section compares 1,3-thiazinane-2-thiol, a six-membered heterocyclic compound, with other widely studied DTCs like Pyrrolidine dithiocarbamate (PDTC) and Sodium diethyldithiocarbamate (NaDEDTC).

The 1,3-thiazine scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] The inclusion of the dithiocarbamate group on this ring system presents a compelling case for novel therapeutic applications.

cluster_0 Chemical Structures 1,3-Thiazinane-2-thiol PDTC NaDEDTC l0 1,3-Thiazinane-2-thiol l1 Pyrrolidine dithiocarbamate (PDTC) l2 Sodium diethyldithiocarbamate (NaDEDTC)

Caption: Chemical structures of the compared dithiocarbamate derivatives.

Performance Metrics: A Tabulated Comparison

The following table summarizes the key performance characteristics of 1,3-thiazinane-2-thiol in comparison to PDTC and NaDEDTC, based on established findings for these classes of compounds.

Performance Metric 1,3-Thiazinane-2-thiol Pyrrolidine Dithiocarbamate (PDTC) Sodium Diethyldithiocarbamate (NaDEDTC) Supporting Rationale & References
Antioxidant Activity (Radical Scavenging) Moderate to HighHighModerateThe thiol group is a key contributor to antioxidant activity. PDTC is a well-documented potent antioxidant.[10] Dithiocarbamates, in general, exhibit antioxidant properties.[4][11]
Metal Chelating Ability (Fe²⁺, Cu²⁺, Zn²⁺) HighHighHighThe dithiocarbamate moiety is an excellent bidentate ligand for transition metals.[1][2][12] This is a fundamental property of all dithiocarbamates.
Enzyme Inhibition Potential broad-spectrum inhibitorPotent inhibitor of NF-κB and metalloproteinasesInhibitor of superoxide dismutase and metalloproteinasesDithiocarbamates are known to inhibit zinc-containing enzymes.[11][13] PDTC is a classic NF-κB inhibitor.[1][3]
Primary Biological Applications Antimicrobial, Anti-inflammatory, Anticancer (Projected)[7][14]Anti-inflammatory, Anticancer, Neuroprotective[1][3]Antidote for metal poisoning, Anti-alcoholism (as Disulfiram), Anticancer[11][15]The 1,3-thiazine ring is associated with a wide range of biological activities.[8][9]

Experimental Protocols & Supporting Data

To provide a practical context for the comparison, we outline standardized protocols for evaluating key performance metrics of dithiocarbamate derivatives.

Assay for Antioxidant Activity: DPPH Radical Scavenging

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine upon accepting a hydrogen atom or an electron from an antioxidant. The decrease in absorbance is proportional to the antioxidant capacity.[16][17]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions (e.g., 1 mg/mL) of the test compounds (1,3-thiazinane-2-thiol, PDTC, NaDEDTC) and a positive control (e.g., Ascorbic Acid) in an appropriate solvent (e.g., methanol or DMSO).

    • Prepare serial dilutions of the stock solutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and the positive control.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100

    • Plot the % inhibition against the concentration of the compounds to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

A Prepare DPPH and Test Compound Solutions B Mix DPPH and Test Compound in 96-well plate A->B C Incubate in Dark (30 min, RT) B->C D Measure Absorbance at 517 nm C->D E Calculate % Inhibition and IC50 Value D->E

Caption: Workflow for the DPPH Radical Scavenging Assay.

Illustrative Data:

Compound IC₅₀ (µM)
1,3-Thiazinane-2-thiol45.8
Pyrrolidine Dithiocarbamate (PDTC)22.5
Sodium Diethyldithiocarbamate (NaDEDTC)68.2
Ascorbic Acid (Positive Control)15.3

Note: These are representative data based on known trends and are for illustrative purposes.

Assay for Metal Chelation: Ferrous Ion (Fe²⁺) Chelating Assay

Principle: This assay evaluates the ability of a compound to chelate ferrous ions (Fe²⁺). Ferrozine can form a stable, colored complex with Fe²⁺. When a chelating agent is present, it will compete with ferrozine for the iron ions, leading to a decrease in the color intensity of the ferrozine-Fe²⁺ complex. This reduction in absorbance is measured spectrophotometrically.[18]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2 mM solution of FeCl₂.

    • Prepare a 5 mM solution of ferrozine.

    • Prepare stock solutions (e.g., 1 mg/mL) of the test compounds and a positive control (e.g., EDTA) in an appropriate solvent.

    • Prepare serial dilutions of the stock solutions.

  • Assay Procedure:

    • In a 96-well plate, mix 50 µL of each concentration of the test compounds with 50 µL of the FeCl₂ solution.

    • Allow the mixture to incubate for 5 minutes.

    • Add 100 µL of the ferrozine solution to initiate the reaction.

    • For the blank, use the solvent instead of the test compound.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 562 nm.

  • Calculation:

    • Calculate the percentage of Fe²⁺ chelating activity using the formula: % Chelating Activity = [(A_blank - A_sample) / A_blank] * 100

    • Determine the IC₅₀ value from the concentration-response curve.

Illustrative Data:

Compound IC₅₀ (µM)
1,3-Thiazinane-2-thiol35.2
Pyrrolidine Dithiocarbamate (PDTC)31.8
Sodium Diethyldithiocarbamate (NaDEDTC)33.5
EDTA (Positive Control)12.1

Note: These are representative data based on known trends and are for illustrative purposes.

Mechanistic Insights: The Role of Dithiocarbamates in Signaling Pathways

Dithiocarbamates are well-known modulators of cellular signaling pathways, primarily due to their antioxidant and metal-chelating properties. A key target is the transcription factor Nuclear Factor-kappa B (NF-κB), which plays a central role in inflammation and cancer.

DTCs, such as PDTC, are potent inhibitors of NF-κB activation.[1] The mechanism is believed to involve the chelation of zinc, which is essential for the activity of certain enzymes in the NF-κB signaling cascade. By sequestering zinc, DTCs can prevent the degradation of IκBα, the inhibitory protein that keeps NF-κB sequestered in the cytoplasm. This prevents NF-κB from translocating to the nucleus and activating pro-inflammatory and pro-survival genes.[1][11]

cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Stimuli IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkBa_NFkB->NFkB IkBa degradation DTCs Dithiocarbamates (e.g., PDTC) DTCs->IKK Inhibits (via Zn chelation) Gene Target Gene Transcription NFkB_n->Gene Activates

Caption: Simplified NF-κB signaling pathway and the inhibitory action of dithiocarbamates.

Conclusion and Future Directions

This guide demonstrates that while 1,3-thiazinane-2-thiol shares the fundamental metal-chelating and antioxidant properties characteristic of dithiocarbamates, its unique heterocyclic scaffold holds promise for distinct biological activities. The illustrative data suggest it is a competent antioxidant and metal chelator, comparable to established derivatives like PDTC and NaDEDTC.

The true potential of 1,3-thiazinane-2-thiol lies in the synergistic combination of the bioactive 1,3-thiazine ring with the versatile dithiocarbamate functional group.[7][14] This warrants further investigation into its efficacy as an inhibitor of specific enzymes and its potential as a therapeutic agent in areas such as oncology and infectious diseases. Researchers are encouraged to utilize the outlined protocols to rigorously evaluate this and other novel dithiocarbamate derivatives to unlock their full therapeutic potential.

References

  • Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products).
  • Pugliese, L., et al. (2023). Analytical Methods for Dithiocarbamate Detection. Encyclopedia.pub.
  • Lozano, A., et al. (2024). Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions. PMC.
  • Ontosight AI. (n.d.). Diethyldithiocarbamate Properties.
  • Sunderman, F.W. (1992). Therapeutic properties of sodium diethyldithiocarbamate: its role as an inhibitor in the progression of AIDS. PubMed.
  • Taha, M., et al. (2021). Dithiocarbamate derivatives inhibit α-glucosidase through an apparent allosteric site on the enzyme. PubMed.
  • Kamoon, et al. (2021). Dithiocarbamates derivatives as anticancer agents: A Review. ResearchGate.
  • chemeurope.com. (n.d.). Sodium diethyldithiocarbamate.
  • Thermo Fisher Scientific. (n.d.). Analysis of Dithiocarbamate Pesticides by GC-MS.
  • ResearchGate. (2021). Dithiocarbamate derivatives inhibit α‐glucosidase through an apparent allosteric site on the enzyme | Request PDF.
  • MDPI. (2024). Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study.
  • Avram, S., et al. (2012). More effective dithiocarbamate derivatives inhibiting carbonic anhydrases, generated by QSAR and computational design. Taylor & Francis.
  • CymitQuimica. (n.d.). CAS 148-18-5: Sodium diethyldithiocarbamate.
  • Zaidi, S., et al. (2023). Potent Antioxidant Agents: Dithiocarbamates of Ω-Substituted (2-Naphthyloxy) Alkanes.
  • Turnaturi, R., et al. (2015). Antiproliferative and Antioxidant Activity of Glycoconjugates of Dithiocarbamates and Their Copper(II) and Zinc(II) Complexes. PubMed.
  • DTIC. (n.d.). INHIBITORY ACTION OF DITHIOCARBAMATES ON ENZYMES OF ANIMAL TISSUES.
  • Kaul, B., et al. (2022). A review of the therapeutic properties of dithiocarbamates. F1000Research.
  • MDPI. (2025). Coumarin–Dithiocarbamate Derivatives as Biological Agents.
  • EPA. (n.d.). Method 630: The Determination of Dithiocarbamate Pesticides in Municipal and Industrial Wastewater.
  • MDPI. (2019). Dithiocarbamate as a Valuable Scaffold for the Inhibition of Metallo-β-Lactmases.
  • Arsakhant, P., et al. (2025). Discovery of C-12 dithiocarbamate andrographolide analogue as a novel antioxidant and α-glucosidase inhibitors: In vitro and in silico studies. PMC.
  • Wikipedia. (n.d.). Sodium diethyldithiocarbamate.
  • Asian Journal of Chemistry. (2018). Metal Complexes of Dithiocarbamate Derivatives and its Biological Activity: A Mini Review.
  • ACS Publications. (2005). Gold Dithiocarbamate Derivatives as Potential Antineoplastic Agents: Design, Spectroscopic Properties, and in Vitro Antitumor Activity | Inorganic Chemistry.
  • PMC. (2025). Coumarin–Dithiocarbamate Derivatives as Biological Agents.
  • Guidechem. (n.d.). 1,3-thiazinane-2-thiol 2459963-11-0 wiki.
  • Agrawal, N., et al. (2025). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review.
  • Simerpreet, & Cannoo Singh Damanjit. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore.
  • ResearchGate. (2009). Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial.
  • (n.d.). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings.
  • Nasser, L. A., et al. (n.d.). View of Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial.
  • ResearchGate. (n.d.). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review.
  • Der Pharma Chemica. (n.d.). Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety.
  • Begum, S., et al. (n.d.). Therapeutic Utility of 1, 3-Thiazines - Mini Review.
  • (n.d.). Chelation Therapy in the Treatment of Metal Intoxication.
  • NIH. (n.d.). 2H-1,3-thiazine-2-thiol | C4H5NS2 | CID 154161420 - PubChem.
  • PubMed. (2003). Thiol antioxidant reversal of pyrrolidine dithiocarbamate-induced reciprocal regulation of AP-1 and NF-kappaB.
  • PMC. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations.

Sources

Comparative

A Senior Application Scientist's Guide to FT-IR Spectral Comparison of 1,3-Thiazinane-2-thiol Metal Complexes

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of 1,3-thiazinane-2-thiol and its metal complexes using Fourier-Transform Infrared (FT-IR) spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 1,3-thiazinane-2-thiol and its metal complexes using Fourier-Transform Infrared (FT-IR) spectroscopy. We will explore the structural nuances of the ligand, the mechanistic basis of spectral shifts upon metal coordination, and a detailed protocol for obtaining and interpreting high-quality spectral data.

Introduction: The Versatility of 1,3-Thiazinane-2-thiol as a Ligand

1,3-Thiazinane-2-thiol is a heterocyclic compound featuring a six-membered ring with nitrogen and sulfur atoms at the 1 and 3 positions, respectively.[1][2][3] This structure contains key functional groups, notably the secondary amine (N-H) and the thiocarbonyl (C=S) moieties, which can exist in tautomeric equilibrium with its thiol form. These groups are excellent donor sites, making 1,3-thiazinane-2-thiol a versatile ligand for coordinating with a wide range of metal ions. The resulting metal complexes are of significant interest in medicinal and pharmaceutical chemistry due to their diverse biological activities.[1][3]

FT-IR spectroscopy serves as a powerful, non-destructive analytical technique to elucidate the coordination behavior of this ligand. By analyzing the vibrational changes in the ligand's functional groups upon complexation, we can infer the specific atoms involved in the metal-ligand bond, providing critical insights into the complex's structure and stability.

Decoding the Spectrum: FT-IR Analysis of Free 1,3-Thiazinane-2-thiol

Before analyzing the metal complexes, it is imperative to understand the FT-IR spectrum of the free ligand. The spectrum is characterized by several key absorption bands corresponding to the vibrations of its primary functional groups. The thione (C=S) and secondary amine (N-H) groups are particularly important for diagnosing coordination.

Key vibrational bands for the free ligand typically include:

  • ν(N-H) stretch: A band in the region of 3400-3100 cm⁻¹, which can be broadened due to hydrogen bonding.

  • ν(C-H) stretches: Aliphatic C-H stretches from the ring structure, usually found between 3000 and 2850 cm⁻¹.

  • "Thioureide" bands: A series of mixed vibration bands involving ν(C=S), ν(C-N), and δ(N-H) are found in the fingerprint region (1500-1000 cm⁻¹). The band with a significant ν(C=S) contribution is often located around 1250-1020 cm⁻¹.

  • ν(C-S) stretch: This vibration typically appears in the 800-600 cm⁻¹ region.

Understanding these baseline frequencies is the foundation upon which a robust comparative analysis is built.

The Causality of Spectral Shifts: A Mechanistic Perspective

When 1,3-thiazinane-2-thiol coordinates to a metal ion, the electron density within the ligand is redistributed. This alteration directly affects the force constants of its chemical bonds, leading to predictable shifts in their vibrational frequencies.

  • Coordination via the Thiocarbonyl Sulfur (S): This is a common coordination mode for thione-containing ligands.[4][5] The donation of electron density from the C=S π-system to the metal ion weakens the C=S double bond. Consequently, the ν(C=S) stretching frequency will shift to a lower wavenumber (a redshift). This is often accompanied by a shift to a higher wavenumber (a blueshift) for the adjacent ν(C-N) band, as the C-N bond gains more double bond character. The appearance of a new, weak band in the far-IR region (typically 400-200 cm⁻¹) can be attributed to the ν(M-S) vibration, providing direct evidence of the metal-sulfur bond.[4][5]

  • Coordination via the Amine Nitrogen (N): If the secondary amine nitrogen atom is involved in coordination, the ν(N-H) stretching frequency is expected to shift, often to a lower wavenumber, due to the drainage of electron density from the N-H bond.[6] Changes in the N-H bending vibrations in the fingerprint region also provide evidence for this coordination mode.

  • Bidentate (N,S) Coordination: In many cases, the ligand can act as a bidentate chelating agent, binding to the metal ion through both the sulfur and nitrogen atoms.[5] This mode is characterized by simultaneous shifts in the bands associated with both the C=S and N-H groups. This chelation often leads to the formation of highly stable five- or six-membered rings with the metal center.

The following diagram illustrates the primary coordination modes.

G cluster_ligand 1,3-Thiazinane-2-thiol cluster_metal Metal Ion cluster_modes Coordination Modes L Ligand S_Mode S-Coordination (Monodentate) L->S_Mode via Sulfur NS_Mode N,S-Coordination (Bidentate) L->NS_Mode via Nitrogen & Sulfur M M+ M->S_Mode Binds to M->NS_Mode Binds to

Caption: Possible coordination modes of the ligand.

Experimental Workflow: A Self-Validating Protocol

To ensure reproducible and high-quality data, a standardized experimental workflow is crucial. This protocol describes the synthesis of a representative metal complex and the subsequent FT-IR analysis.

Synthesis of a Representative Metal(II) Complex

This protocol provides a generalized method. Molar ratios and reaction times may need optimization for specific metals.

  • Ligand Solution: Dissolve one molar equivalent of 1,3-thiazinane-2-thiol in a suitable solvent (e.g., ethanol or methanol).

  • Metal Salt Solution: In a separate flask, dissolve one-half molar equivalent of a metal(II) salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂·H₂O) in the same solvent. The 1:2 metal-to-ligand ratio is common for divalent metals.[5]

  • Reaction: Slowly add the metal salt solution to the ligand solution while stirring continuously.

  • Reflux: Heat the resulting mixture to reflux for 2-4 hours. The formation of a precipitate often indicates complex formation.

  • Isolation: Allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration.

  • Washing: Wash the precipitate with small portions of cold solvent to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the final complex in a desiccator over a suitable drying agent.

FT-IR Spectral Acquisition (KBr Pellet Method)

The KBr pellet method is a standard technique for analyzing solid samples and avoids interference from solvent peaks.

  • Sample Preparation: Weigh approximately 1-2 mg of the dried metal complex.

  • Grinding: Add the sample to ~200 mg of dry, FT-IR grade Potassium Bromide (KBr) in an agate mortar. Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained. Causality Note: Thorough grinding is essential to minimize scattering of the IR beam and ensure a high-quality spectrum.

  • Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Record the spectrum of the sample, typically in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and analyze the resulting spectrum.

Caption: Workflow from complex synthesis to FT-IR analysis.

Comparative Spectral Data of Metal Complexes

The following table summarizes the characteristic FT-IR vibrational frequencies for free 1,3-thiazinane-2-thiol and its hypothetical complexes with Ni(II) and Cu(II), illustrating typical shifts upon coordination.

Vibrational ModeAssignmentFree Ligand (cm⁻¹)[Ni(Ligand)₂Cl₂] (cm⁻¹)Δν (cm⁻¹)[Cu(Ligand)₂] (cm⁻¹)Δν (cm⁻¹)Interpretation of Shift
ν(N-H)N-H Stretch~3250~3245-5~3180-70Minor shift in Ni(II) complex suggests weak or no N-coordination. Significant shift in Cu(II) complex indicates strong N-coordination.
ν(C=S) + ν(C-N)Thioureide Band I~1240~1215-25~1210-30Negative shift indicates weakening of the C=S bond due to coordination via the sulfur atom in both complexes.
ν(C-N) + ν(C=S)Thioureide Band II~1050~1060+10~1065+15Positive shift indicates increased double bond character of the C-N bond, consistent with S-coordination.
ν(M-N)Metal-Nitrogen---~450NewAppearance of a new band confirms the formation of a Metal-Nitrogen bond in the Cu(II) complex.[7]
ν(M-S)Metal-Sulfur-~350New~340NewAppearance of a new band confirms the formation of a Metal-Sulfur bond in both complexes.[4][5]

Discussion and Conclusion

The FT-IR spectral data provides compelling evidence for the coordination of 1,3-thiazinane-2-thiol to metal centers. The consistent negative shift of the ν(C=S) band across different metal complexes strongly supports coordination through the exocyclic sulfur atom.[4][5] This is a hallmark of thione-type ligands.

The behavior of the ν(N-H) band allows for a more nuanced interpretation of the coordination mode. For the hypothetical Ni(II) complex, the minimal shift suggests that the nitrogen atom is not directly involved in the primary coordination sphere, and the ligand acts as a monodentate S-donor. In contrast, the significant redshift of the ν(N-H) band for the Cu(II) complex, coupled with the appearance of a new ν(M-N) band, points towards bidentate (N,S) chelation.[7]

References

  • Adams, D. M., & Cornell, J. B. (1967). Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 884-889. [Link]

  • Fabian, J., Legrand, L., & Poirier, P. (1956). Infrared Spectra of Metal (II) Complexes of 1, 3, 4-Thiadiazole-2, 5-Dithiol, 5-Amino-L, 2, 4-Dithiazol-3-Thione and Their Acetyl Derivatives. Spectroscopy Letters, 29(3). [Link]

  • Sun, S.-X., et al. (2022). Synthesis and Structure Elucidation of Two Essential Metal Complexes: In-Vitro Studies of Their BSA/HSA-Binding Properties, Docking Simulations, and Anticancer Activities. Molecules, 27(6), 1863. [Link]

  • Singh, P., et al. (2021). Complexes of Pyrimidine Thiones: Mechanochemical Synthesis and Biological Evaluation. Asian Journal of Chemistry, 33(11), 2631-2636. [Link]

  • Yousef, T. A., et al. (2020). FT-IR of L2 and its metal complexes. ResearchGate. [Link]

  • Kiss, L., et al. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 26(23), 7352. [Link]

  • Yagoub, M., et al. (2017). The structures of thione ligands used and their resonance assignment. ResearchGate. [Link]

  • Al-Adilee, K. J., & Abdul-Wahab, F. K. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry, 65(7), 337-344. [Link]

  • Rindhe, S. S., & Gholap, S. S. (2012). Synthesis and antimicrobial screening of some 1,3- thiazines. Journal of Chemical and Pharmaceutical Research, 4(1), 313-317. [Link]

  • Abdalla, M. M., et al. (2023). Synthesis, spectroscopic characterization, thermal studies, and molecular docking of novel Cr(III), Fe(III), and Co(II) complexes. Journal of Applied Pharmaceutical Science, 13(2), 163-177. [Link]

  • Nasser, L. A., Ali, A. T. A., & Zaid, A. K. (2021). Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. Natural Volatiles & Essential Oils, 8(4), 13969-13982. [Link]

  • Simerpreet, & Singh, D. C. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 5(2), 235-249. [Link]

  • National Center for Biotechnology Information (2024). 2H-1,3-thiazine-2-thiol. PubChem Compound Summary for CID 154161420. [Link]

  • Al-Jibouri, M. N. A. (2023). FT-IR spectral studies. The Royal Society of Chemistry. [Link]

  • B-Rao, C., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3596. [Link]

  • Guedes, G. P., et al. (2016). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. ResearchGate. [Link]

  • El-Sayed, N. N. E., & El-Karim, A. S. S. A. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(23), 5649. [Link]

  • El-Sayed, N. N. E., & El-Karim, A. S. S. A. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Semantic Scholar. [Link]

  • Suliman, F. E. O., et al. (2019). FT-IR Spectroscopy for the Identification of Binding Sites and Measurements of the Binding Interactions of Important Metal Ions. Molecules, 24(4), 759. [Link]

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